(R)-Piperidin-3-YL-acetic acid ethyl ester
Overview
Description
®-Piperidin-3-YL-acetic acid ethyl ester is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant odors and are commonly found in fruits and flowers. This particular compound is characterized by the presence of a piperidine ring, which is a six-membered ring containing one nitrogen atom, and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Piperidin-3-YL-acetic acid ethyl ester typically involves the esterification of ®-Piperidin-3-YL-acetic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of ®-Piperidin-3-YL-acetic acid ethyl ester can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. Additionally, the use of catalysts, such as immobilized enzymes, can further enhance the efficiency of the esterification process .
Chemical Reactions Analysis
Types of Reactions
®-Piperidin-3-YL-acetic acid ethyl ester can undergo various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield ®-Piperidin-3-YL-acetic acid and ethanol.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products Formed
Hydrolysis: ®-Piperidin-3-YL-acetic acid and ethanol.
Reduction: ®-Piperidin-3-YL-ethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
®-Piperidin-3-YL-acetic acid ethyl ester has several applications in scientific research:
Mechanism of Action
The mechanism of action of ®-Piperidin-3-YL-acetic acid ethyl ester involves its interaction with specific molecular targets. In biological systems, esters are often hydrolyzed by esterases, enzymes that catalyze the cleavage of ester bonds. This hydrolysis releases the corresponding acid and alcohol, which can then participate in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity smell, used in flavorings and perfumes.
Isopropyl butyrate: An ester used in the fragrance industry.
Uniqueness
®-Piperidin-3-YL-acetic acid ethyl ester is unique due to the presence of the piperidine ring, which imparts specific chemical and biological properties. This structural feature distinguishes it from simpler esters like ethyl acetate and methyl butyrate, making it valuable in specialized applications such as pharmaceutical synthesis and enzyme studies .
Properties
IUPAC Name |
ethyl 2-[(3R)-piperidin-3-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-2-12-9(11)6-8-4-3-5-10-7-8/h8,10H,2-7H2,1H3/t8-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJFIWCWTENIBKC-MRVPVSSYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCCNC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H]1CCCNC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188883-57-0 | |
Record name | ethyl 2-[(3R)-piperidin-3-yl]acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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